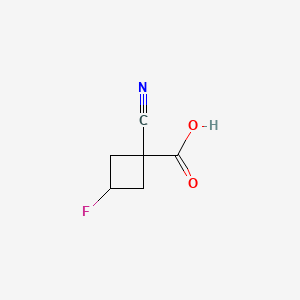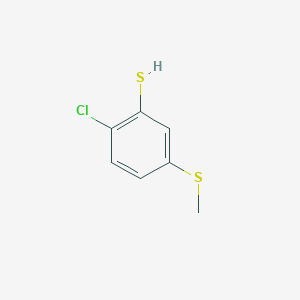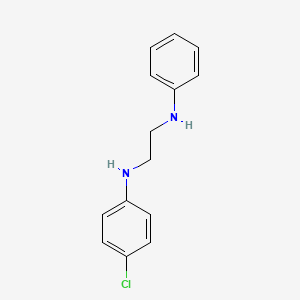
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine typically involves the reaction of 4-chloroaniline with phenylethylamine under specific conditions. One common method is the reductive amination of 4-chlorobenzaldehyde with phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N1-(quinolin-4yl)ethane-1,2-diamine: This compound has a quinoline ring instead of the phenyl group.
1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound features a pyrazole ring and is studied for its inhibitory effects on monoamine oxidase
Uniqueness
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine is unique due to its specific combination of aromatic rings and ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H15ClN2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16-17H,10-11H2 |
Clave InChI |
NAWGHCGUMJPIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCNC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)
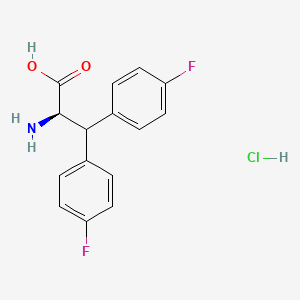
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13903197.png)
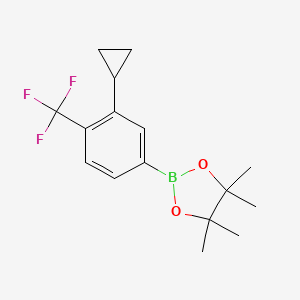

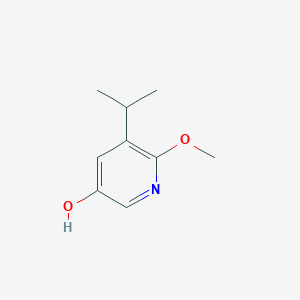
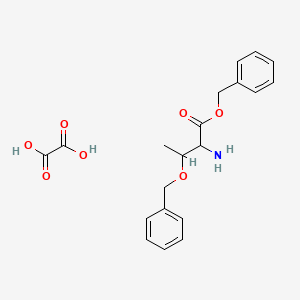
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)
